An In-Depth Technical Guide to (2S)-2,5,5-Trimethylhexanoic Acid: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to (2S)-2,5,5-Trimethylhexanoic Acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of (2S)-2,5,5-trimethylhexanoic acid, a chiral carboxylic acid with potential applications in drug development and materials science. As a molecule with a defined stereocenter, understanding its specific spatial arrangement is crucial for its interaction with other chiral molecules, a fundamental concept in modern pharmacology.[1] This document will delve into the molecular structure, stereochemistry, and physicochemical properties of the (S)-enantiomer, followed by a detailed exploration of established methodologies for its enantioselective synthesis and characterization.
The protocols and data presented herein are synthesized from established principles of asymmetric synthesis and spectroscopic analysis, providing a robust framework for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
(2S)-2,5,5-trimethylhexanoic acid is a nine-carbon branched-chain carboxylic acid. The "S" designation in its name refers to the specific three-dimensional arrangement of the substituents around the chiral carbon at the second position (C2). This stereocenter is critical, as enantiomers of a chiral drug can exhibit significantly different biological activities, safety profiles, and therapeutic effects.[1][2]
The structure consists of a hexanoic acid backbone with a methyl group at the C2 position and two methyl groups at the C5 position, forming a tert-butyl group at the end of the alkyl chain.
Molecular Structure:
Stereochemistry and Its Importance
The chiral center at C2 gives rise to two enantiomers: (2S)-2,5,5-trimethylhexanoic acid and (2R)-2,5,5-trimethylhexanoic acid. In biological systems, which are themselves chiral, these enantiomers can interact differently with enzymes and receptors.[1] This often results in one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis and analysis of single-enantiomer drugs are of paramount importance in the pharmaceutical industry.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C9H18O2 | - |
| Molecular Weight | 158.24 g/mol | - |
| Boiling Point | Approx. 230-240 °C | Structure-based estimation |
| LogP | ~3.2 | Structure-based estimation |
| pKa | ~4.8-5.0 | Based on similar carboxylic acids |
Synthesis of (2S)-2,5,5-Trimethylhexanoic Acid
The synthesis of a single enantiomer of a chiral carboxylic acid can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis . Both methodologies have their merits and are chosen based on factors like cost, scalability, and desired enantiomeric purity.
Method 1: Chiral Resolution of Racemic 2,5,5-Trimethylhexanoic Acid
Chiral resolution is a classical and robust method for separating enantiomers.[3] This approach involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
A common and effective resolving agent for carboxylic acids is (R)-(+)-α-methylbenzylamine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2,5,5-trimethylhexanoic acid in 100 mL of methanol. In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the other diastereomer.
-
Liberation of the Free Acid: Suspend the collected crystals in 100 mL of water and add 2 M hydrochloric acid dropwise with stirring until the pH is approximately 2.
-
Extraction and Purification: Extract the aqueous solution three times with 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield (2S)-2,5,5-trimethylhexanoic acid.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.
Method 2: Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)
Asymmetric synthesis offers a more elegant and potentially higher-yielding approach by directly forming the desired enantiomer. A powerful strategy for synthesizing α-methyl carboxylic acids is through the dynamic kinetic resolution of a suitable precursor, such as an allylic alcohol.[4][5][6][7] This chemoenzymatic process uses a metal catalyst to racemize the starting material in situ, while an enzyme selectively acylates one enantiomer.
Caption: Asymmetric synthesis workflow via Dynamic Kinetic Resolution.
-
Dynamic Kinetic Resolution: To a solution of the racemic allylic alcohol precursor in an appropriate solvent (e.g., toluene), add a ruthenium catalyst (for racemization) and a lipase such as Candida antarctica Lipase B (CALB). Add an acyl donor (e.g., isopropenyl acetate) and stir at room temperature until full conversion is observed by TLC or GC. The product is the enantiomerically enriched allylic acetate.
-
Copper-Catalyzed Allylic Substitution: The purified chiral allylic acetate is then subjected to a copper-catalyzed allylic substitution reaction. This typically involves reacting the acetate with a Grignard reagent (e.g., tert-butylmagnesium chloride) in the presence of a copper(I) salt (e.g., CuBr·SMe2) to form the chiral alkene intermediate.[4]
-
Oxidative Cleavage: The final step is the oxidative cleavage of the carbon-carbon double bond in the alkene intermediate. A common method is the Sharpless oxidation, using a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant.[8] This reaction cleaves the double bond to form the carboxylic acid, yielding the final product, (2S)-2,5,5-trimethylhexanoic acid.
-
Purification and Analysis: The final product is purified by column chromatography or distillation. Its identity and enantiomeric purity are confirmed by spectroscopic methods as described in the following section.
Spectroscopic Characterization
Accurate structural elucidation and confirmation of enantiomeric purity are essential. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups in the molecule. For a carboxylic acid, the spectrum is dominated by two characteristic absorptions.[9][10][11][12]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]
-
C=O Stretch: A sharp and intense absorption peak should appear between 1725-1700 cm⁻¹, corresponding to the carbonyl group.[10][11]
-
C-O Stretch: A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[9]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |
| C-H (Alkyl) | 2960 - 2850 | Sharp, Medium-Strong |
| C=O (Carbonyl) | 1725 - 1700 | Sharp, Strong |
| C-O (Carboxyl) | 1320 - 1210 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for each unique proton environment. The most downfield signal is typically the acidic proton of the carboxyl group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| -CH(CH₃)COOH | 2.3 - 2.6 | Multiplet | 1H |
| -CH₂- | 1.2 - 1.8 | Multiplets | 4H |
| -CH(CH₃)COOH | 1.1 - 1.3 | Doublet | 3H |
| -C(CH₃)₃ | ~0.9 | Singlet | 9H |
The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 185 |
| -CH(CH₃)COOH | 40 - 50 |
| -CH₂- | 25 - 40 |
| -C(CH₃)₃ | ~30 |
| -CH(CH₃)COOH | 15 - 25 |
| -C(CH₃)₃ | ~29 |
Note: Predicted chemical shifts can be refined using NMR prediction software.[13][14]
To determine the enantiomeric excess (ee), a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used.[15][16]
-
Chiral Solvating Agent (e.g., Actinomycin D): Adding a CSA to the NMR sample can induce small, but measurable, differences in the chemical shifts of the protons in the two enantiomers, allowing for their integration and the calculation of the ee.[15]
-
Chiral Derivatizing Agent (e.g., (R)-Phenylglycine methyl ester): Reacting the chiral acid with a CDA forms diastereomers, which will have distinct signals in the NMR spectrum, enabling straightforward determination of the diastereomeric (and thus enantiomeric) ratio.[17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. For (2S)-2,5,5-trimethylhexanoic acid (C₉H₁₈O₂), the expected molecular ion peak [M]⁺ would be at m/z 158. In electrospray ionization (ESI) mode, adducts such as [M+H]⁺ (m/z 159) or [M+Na]⁺ (m/z 181) would be observed. Chiral analysis by mass spectrometry often requires derivatization with a chiral tag to differentiate enantiomers.[18][19]
Applications in Research and Drug Development
Chiral carboxylic acids, particularly branched-chain fatty acid analogues, are important building blocks in medicinal chemistry.[2][20] Their defined three-dimensional structure can lead to highly specific interactions with biological targets.
-
Pharmacophore Scaffolds: The lipophilic alkyl chain combined with the polar carboxylic acid headgroup makes this molecule a potential scaffold for designing ligands for a variety of receptors and enzymes involved in metabolic pathways.[20]
-
Pro-drugs and Drug Delivery: The carboxylic acid group can be esterified to create pro-drugs with altered pharmacokinetic properties, such as improved absorption or targeted delivery.
-
Asymmetric Catalysis: Enantiopure carboxylic acids can serve as chiral ligands or catalysts in other asymmetric reactions, facilitating the synthesis of other complex chiral molecules.
Conclusion
(2S)-2,5,5-trimethylhexanoic acid represents a valuable chiral building block for scientific research and pharmaceutical development. While specific data for this compound is limited, established and reliable methodologies for the synthesis and characterization of analogous chiral carboxylic acids provide a clear and actionable path for its preparation and analysis. The protocols and analytical frameworks detailed in this guide are designed to be self-validating, emphasizing the causality behind experimental choices and ensuring the generation of high-purity, well-characterized material essential for any drug development pipeline.
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